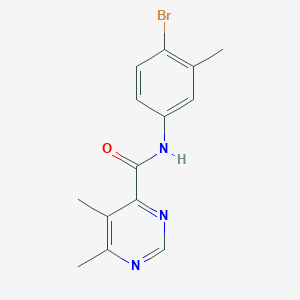
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BRD-8009, is a small molecule inhibitor that has been identified as a potent inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that has been implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 has been suggested as a potential therapeutic strategy for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of CK2, which is a key regulator of multiple cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, DNA repair proteins, and cell cycle regulators. The inhibition of CK2 by N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the dephosphorylation of these substrates and the disruption of their normal cellular functions.
Biochemical and Physiological Effects:
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of DNA repair. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potency and selectivity for CK2 inhibition. This makes it a useful tool for studying the role of CK2 in cellular processes and for developing CK2-targeted therapies. However, one limitation of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
For research on N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could include the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in different types of cancer, and the development of combination therapies that target CK2 in combination with other signaling pathways. In addition, the development of novel drug delivery systems may enhance the efficacy of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and other CK2 inhibitors in vivo.
Synthesemethoden
The synthesis of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been described in the literature. Briefly, the synthesis involves the reaction of 4-bromo-3-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 4-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-2-carboxylic acid. This intermediate is then converted to the final product, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, by treatment with thionyl chloride and then with an amine, such as methylamine.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent inhibitory activity against CK2 in vitro, with an IC50 value of approximately 1 nM. In addition, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. Furthermore, N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-6-11(4-5-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUIUSNJQGACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,4-diethoxybenzamide](/img/structure/B2617741.png)
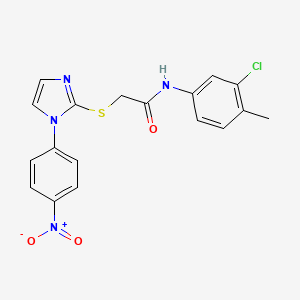
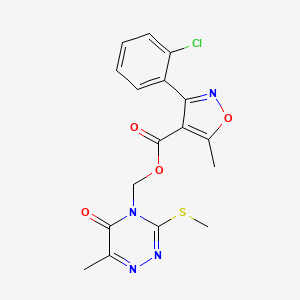
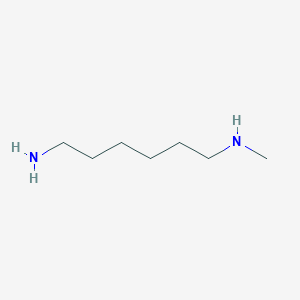
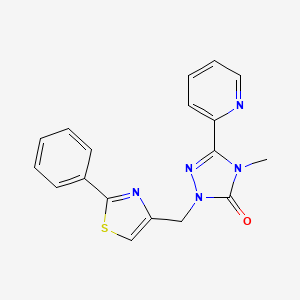
![6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B2617750.png)
![3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2617751.png)
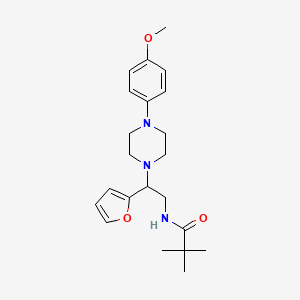
![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)
![3-(4-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2617755.png)
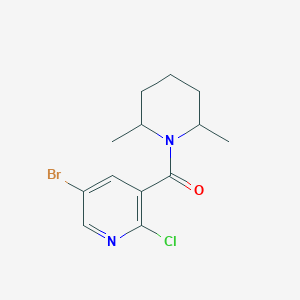
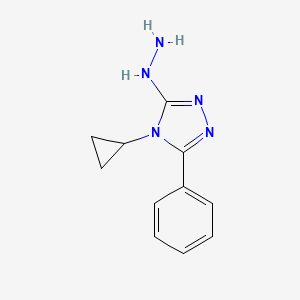

![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)